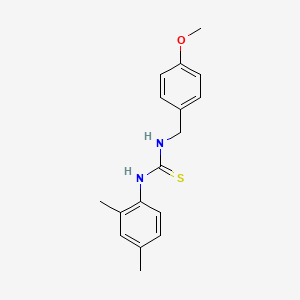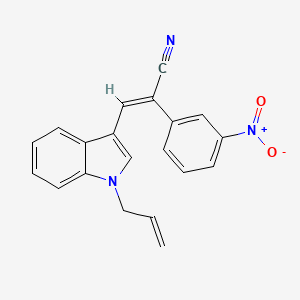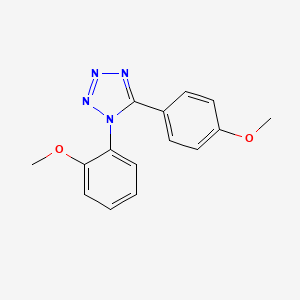
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, also known as DMTU, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a thiourea derivative that has shown promising results in various scientific research studies.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood, but it is believed to be related to its antioxidant properties. N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to scavenge free radicals and protect against oxidative stress. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage. It has also been shown to reduce inflammation and improve insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments is its low toxicity. It has been shown to have a high safety profile and can be used at relatively high concentrations without causing adverse effects. However, one of the limitations of using N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea. One area of research is the potential use of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in the treatment of cancer, as it has been shown to have anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea and its potential applications in various disease states.
In conclusion, N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is a chemical compound that has shown promising results in various scientific research studies. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a potential candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, the future directions for the study of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea are promising and warrant further investigation.
合成法
The synthesis of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-methoxybenzylamine. The reaction takes place in anhydrous ethanol under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The yield of N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is typically around 50-60%.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. N-(2,4-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-4-9-16(13(2)10-12)19-17(21)18-11-14-5-7-15(20-3)8-6-14/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKBMIKCPAYNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(4-methoxybenzyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)


![N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)
![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)